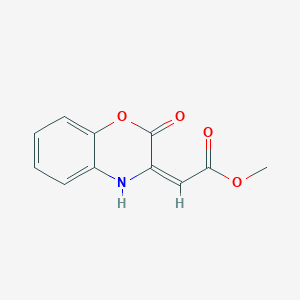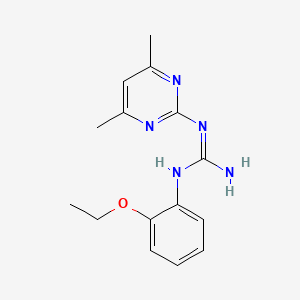
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized through various methods, which will be discussed in detail in FMPPT has been shown to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMPPT.
Mechanism of Action
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit specific enzymes, including thymidylate synthase and dihydrofolate reductase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition leads to the inhibition of cell proliferation. Dihydrofolate reductase is an enzyme that is involved in the synthesis of thymidine, and its inhibition leads to the depletion of intracellular folate levels, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
The inhibition of thymidylate synthase and dihydrofolate reductase by this compound leads to various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis. This compound has also been shown to deplete intracellular folate levels, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit the replication of HIV and HSV-1 by inhibiting the synthesis of viral DNA.
Advantages and Limitations for Lab Experiments
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experimental setups. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models could provide valuable information on its efficacy and safety. The potential therapeutic applications of this compound are vast, and further research in this area could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized through various methods and has been shown to have antitumor, antiviral, and anti-inflammatory properties. Its mechanism of action involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, and further research in this area could lead to the development of new treatments for various diseases.
Synthesis Methods
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2-acetyl-1-methylbenzimidazole with ethyl cyanoacetate, followed by the reaction of the resulting compound with furfural. Another synthesis method involves the reaction of 2-acetyl-1-methylbenzimidazole with malononitrile and furfural. The resulting product is then treated with hydrochloric acid to yield this compound. These synthesis methods have been optimized to increase the yield and purity of the final product.
Scientific Research Applications
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis in these cells. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV-1). In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-5-2-3-7-13(10)18-15(20)12(14(19)17-16(18)21)9-11-6-4-8-22-11/h2-9H,1H3,(H,17,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKQUAFXOYMLJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)
![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)